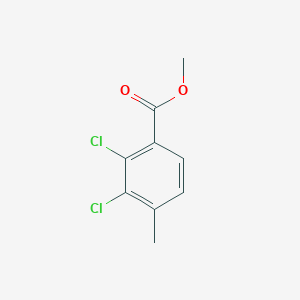

Methyl 2,3-dichloro-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dichloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQQALOTUDZCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,3 Dichloro 4 Methylbenzoate

Esterification Reactions of 2,3-dichloro-4-methylbenzoic Acid

The most direct route to methyl 2,3-dichloro-4-methylbenzoate is the esterification of 2,3-dichloro-4-methylbenzoic acid. This reaction, typically a Fischer-Speier esterification, involves the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. organic-chemistry.orgtcu.eduyoutube.com The equilibrium nature of this reaction often requires specific conditions to drive it towards the formation of the ester product. organic-chemistry.orgtcu.edu

Catalytic Approaches in Ester Synthesis

Various catalysts can be employed to facilitate the esterification of benzoic acids. Traditional methods often utilize strong mineral acids like sulfuric acid or hydrochloric acid. youtube.comyoutube.com However, the synthesis of sterically hindered esters, such as those with ortho substituents like the 2,3-dichloro arrangement, can be challenging and may require more advanced catalytic systems.

Modern approaches have demonstrated the efficacy of solid acid catalysts and other Lewis acids. For instance, modified montmorillonite (B579905) K10 clay, activated with orthophosphoric acid, has been shown to be an effective heterogeneous catalyst for the esterification of substituted benzoic acids under solvent-free conditions. epa.govijstr.org This type of catalyst offers advantages in terms of ease of separation and potential for recycling. epa.gov Zirconium and titanium-based solid acids have also been reported to catalyze the esterification of benzoic acids with methanol, providing a metal-lewis acid-catalyzed pathway that can sometimes operate without the need for additional Brønsted acids.

Furthermore, N-bromosuccinimide (NBS) has been promoted as an efficient and selective metal-free catalyst for the direct esterification of aryl carboxylic acids under mild, neat conditions. nih.govnih.gov This method is tolerant to air and moisture, simplifying the synthetic procedure. nih.govnih.gov For particularly challenging esterifications, the Mitsunobu reaction offers a powerful alternative, proceeding under mild conditions to yield phenyl esters from benzoic acids and phenols. masterorganicchemistry.com

| Catalyst Type | Example | Key Features |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Traditional, strong acid catalyst. youtube.comyoutube.com |

| Solid Acid | Phosphoric acid modified Montmorillonite K10 | Heterogeneous, reusable, solvent-free conditions. epa.govijstr.org |

| Solid Acid | Zirconium/Titanium-based catalysts | Heterogeneous, metal-lewis acid catalysis. |

| Metal-Free | N-Bromosuccinimide (NBS) | Mild conditions, air and moisture tolerant. nih.govnih.gov |

| Coupling Reagent | Mitsunobu Reagents | Mild conditions, effective for hindered substrates. masterorganicchemistry.com |

Optimization of Reaction Conditions for Esterification

To maximize the yield of this compound, optimization of reaction conditions is crucial. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants. The removal of water, a byproduct of the esterification, is a common strategy to shift the equilibrium towards the product side. This can be achieved through methods like azeotropic distillation or the use of dehydrating agents. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for optimizing Fischer esterification. Sealed-vessel microwave conditions can significantly reduce reaction times and enhance yields for substituted benzoic acids. google.comresearchgate.net For instance, studies on similar substituted benzoic acids have shown that optimizing the temperature and irradiation time in a sealed-vessel microwave reactor can lead to high product yields in a fraction of the time required by conventional heating. researchgate.net The choice of alcohol can also impact the reaction outcome, with primary alcohols generally providing higher yields. researchgate.net

Halogenation and Methylation Strategies from Precursor Compounds

An alternative approach to synthesizing this compound involves the introduction of the chloro and methyl groups onto a simpler aromatic scaffold. This often entails the regioselective chlorination of a methyl 4-methylbenzoate derivative or the methylation of a pre-halogenated benzoate (B1203000) intermediate.

Regioselective Chlorination of Methyl 4-methylbenzoate Derivatives

The direct chlorination of methyl 4-methylbenzoate (methyl p-toluate) presents a challenge in achieving the desired 2,3-dichloro substitution pattern. The directing effects of the methyl and ester groups on the aromatic ring influence the position of electrophilic attack. The methyl group is an activating, ortho-para director, while the methyl ester group is a deactivating, meta director.

Research into the nuclear chlorination of p-toluic acid and its derivatives has been documented. For example, the chlorination of 4-methylbenzoic acid chloride in the presence of ferric(III) chloride has been shown to yield primarily 3-chloro-4-methyl benzoic acid chloride, with smaller amounts of the 2-chloro and dichloro isomers. stackexchange.com A patent describes the nuclear chlorination of esters of alkyl benzene (B151609) monocarboxylic acids using catalysts like iron(III) chloride or aluminum chloride at temperatures below 50°C while excluding light. This process preferentially yields monochloro derivatives. googleapis.com Achieving specific dichlorination at the 2 and 3 positions would likely require careful control of reaction conditions and potentially the use of specialized catalysts or blocking groups to direct the chlorination. A multi-step process starting with a different precursor is often more practical for obtaining the desired 2,3-dichloro isomer.

Methylation of Halogenated Benzoate Intermediates

This strategy involves starting with a benzoate intermediate that already contains the desired chlorine atoms and then introducing the methyl group. For instance, a process for the preparation of methyl 3,5-dichloro-4-methoxybenzoate involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid. google.com A similar principle could be applied where a di-chlorinated hydroxybenzoic acid ester is methylated to introduce the final methyl group. The methylation is typically carried out using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. google.com

Multi-Step Synthetic Sequences to Access the Compound

Due to the challenges of direct regioselective dichlorination, multi-step synthetic sequences are often the most viable routes to produce this compound with high purity. A common starting material for such a sequence is p-toluic acid (4-methylbenzoic acid). wikipedia.orgorgsyn.org

One plausible synthetic pathway begins with the protection of the carboxylic acid group of p-toluic acid via esterification with methanol to form methyl p-toluate. google.com This step prevents unwanted side reactions of the carboxylic acid group in subsequent steps. The next key step is the chlorination of the aromatic ring. While direct dichlorination to the 2,3-positions is challenging, a sequence involving nitration followed by reduction and Sandmeyer reactions can be envisioned, similar to synthetic routes for other dichlorotoluenes. google.com

A more direct, albeit potentially lower-yielding in the desired isomer, approach involves the direct chlorination of p-toluic acid or its ester. A patent describes the synthesis of 3,5-dichloro-4-methylbenzoic acid by chlorinating p-toluic acid in dichloromethane (B109758) with aluminum chloride as a catalyst. chemicalbook.comgoogle.com While this produces the 3,5-isomer, modifications to the directing groups or reaction conditions could potentially alter the regioselectivity. For instance, starting with a different isomer of toluic acid, such as m-toluic acid, and employing a sequence of nitration, reduction, and chlorination can lead to different substitution patterns. googleapis.com

A general multi-step approach could be summarized as:

Esterification: Conversion of a substituted benzoic acid to its methyl ester to protect the carboxyl group or to prepare the final ester functionality at an early stage.

Directed Halogenation: Introduction of chlorine atoms at specific positions, guided by the electronic and steric effects of existing substituents. This may involve multiple steps or the use of blocking groups to achieve the desired regiochemistry.

Functional Group Interconversion: Modification of existing functional groups, for example, the reduction of a nitro group to an amine, which can then be replaced by chlorine via a Sandmeyer reaction.

Final Esterification (if necessary): If the carboxyl group was carried through the synthesis as an acid, a final esterification step would be required to yield the target compound.

Green Chemistry Principles in the Synthesis of Halogenated Benzoates

Applying these principles to the synthesis of halogenated benzoates can lead to more sustainable processes.

Greener Halogenation Methods:

Traditional electrophilic aromatic substitution reactions for halogenation often use elemental halogens and strong Lewis acids, which can be hazardous and generate significant waste. researchgate.net Greener alternatives are being explored, such as:

Catalytic Halogenation: The use of solid acid catalysts or zeolites can replace corrosive Lewis acids, allowing for easier separation and potential reuse of the catalyst.

Oxidative Halogenation: Using hydrogen peroxide in the presence of a halide source and a catalyst can be a more environmentally friendly approach than using elemental halogens.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for instance using microwave irradiation, can eliminate the need for hazardous solvents and often leads to shorter reaction times and higher yields. googleapis.com

Greener Esterification Methods:

Fischer esterification, while a common method, often requires a large excess of the alcohol and a strong acid catalyst, leading to waste and purification challenges. Greener approaches to esterification include:

Solid Acid Catalysts: Using solid acid catalysts, such as ion-exchange resins or zeolites, can simplify the work-up process as the catalyst can be easily filtered off. researchgate.net These catalysts are also often less corrosive than strong mineral acids.

Enzymatic Esterification: Lipases can be used as biocatalysts for esterification reactions. These reactions are often highly selective and occur under mild conditions, reducing energy consumption and by-product formation.

Reactive Distillation: Combining the reaction and separation steps in a single unit can improve efficiency and reduce energy consumption.

Data Table: Comparison of Traditional and Greener Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |

| Halogenation | Elemental chlorine with Lewis acid (e.g., FeCl₃) | Catalytic halogenation with a recyclable catalyst; Oxidative halogenation with H₂O₂ | Prevention of waste, Use of catalysis, Safer chemicals |

| Esterification | Fischer esterification with excess methanol and H₂SO₄ catalyst | Esterification with a solid acid catalyst; Enzymatic esterification | Prevention of waste, Use of catalysis, Safer solvents and auxiliaries, Design for energy efficiency |

| Solvent Use | Chlorinated solvents (e.g., Dichloromethane) | Use of greener solvents (e.g., ethanol (B145695), water where possible) or solvent-free conditions | Safer solvents and auxiliaries |

By integrating these green chemistry principles, the synthesis of this compound and other halogenated benzoates can be made more sustainable, reducing their environmental impact.

Reaction Chemistry and Mechanistic Investigations of Methyl 2,3 Dichloro 4 Methylbenzoate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of methyl 2,3-dichloro-4-methylbenzoate involves the replacement of a hydrogen atom with an electrophile. The regiochemical outcome of such reactions is determined by the combined directing effects of the existing substituents. msu.eduunizin.org

The substituents on the ring are:

-COOCH₃ (methyl ester): A deactivating, meta-directing group. libretexts.orgmsu.edu

-Cl (chloro): A deactivating, ortho, para-directing group. libretexts.org

-CH₃ (methyl): An activating, ortho, para-directing group. unizin.org

The available positions for substitution are C5 and C6. The directing effects of the substituents are as follows:

The methyl group at C4 directs incoming electrophiles to the ortho position C3 (blocked) and the ortho position C5.

The chloro group at C2 directs to the para position C5.

The chloro group at C3 directs to the ortho position C2 (blocked) and the para position C6.

The methyl ester group at C1 directs to the meta position C3 (blocked) and C5.

A summary of these directing effects is presented in the table below.

| Substituent (Position) | Type | Directing Influence | Favored Position(s) for Substitution |

|---|---|---|---|

| -COOCH₃ (C1) | Deactivating, Meta-directing | Directs to C3 (blocked) and C5 | C5 |

| -Cl (C2) | Deactivating, Ortho, Para-directing | Directs to C4 (blocked) and C6 | C6 |

| -Cl (C3) | Deactivating, Ortho, Para-directing | Directs to C1 (blocked) and C5 | C5 |

| -CH₃ (C4) | Activating, Ortho, Para-directing | Directs to C3 (blocked) and C5 | C5 |

Considering these combined influences, position C5 is strongly favored, being targeted by the methyl group, the C3-chloro group, and the methyl ester. Position C6 is only favored by the C2-chloro group. Therefore, electrophilic substitution, such as nitration using a mixture of nitric and sulfuric acids, is expected to predominantly yield the C5-substituted product. nih.gov

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, in this case, a chloride ion, by a nucleophile. wikipedia.org Such reactions on aryl halides are generally challenging and are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

In this compound, the ring possesses two deactivating chloro groups and a deactivating ester group, but it lacks the strong activating groups (e.g., nitro groups) typically required for facile SNAr. wikipedia.org Consequently, nucleophilic displacement of the chlorine atoms is expected to be difficult under standard conditions. Reactions with nucleophiles would likely require harsh conditions, such as high temperatures and pressures, or the use of very strong bases like sodium amide, which can promote elimination-addition reactions via a benzyne (B1209423) intermediate. youtube.com

The relative reactivity of dichlorobenzenes in nucleophilic substitution reactions with thiolates has been studied, demonstrating that such transformations are possible, often under phase-transfer conditions. acs.org However, the electronic environment of this compound makes it less susceptible to SNAr compared to nitro-substituted analogs. libretexts.org

Transformations Involving the Ester Moiety

The methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester to form the corresponding carboxylic acid (2,3-dichloro-4-methylbenzoic acid) and methanol (B129727). This transformation can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. cambridge.org The rate of hydrolysis is sensitive to the electronic nature of the substituents on the aromatic ring, a relationship often described by the Hammett equation. viu.cakoreascience.kr Electron-withdrawing groups accelerate the reaction by stabilizing the buildup of negative charge in the transition state, while electron-donating groups have the opposite effect. cambridge.org

Acid-catalyzed hydrolysis: This is an equilibrium process that can be driven to completion by using a large excess of water.

For sterically hindered esters, such as those with substituents in the ortho positions, the rate of hydrolysis can be significantly reduced. rsc.orgcdnsciencepub.comarkat-usa.org The presence of the chloro group at C2 in this compound may introduce some steric hindrance, potentially slowing the rate of hydrolysis compared to unhindered benzoates. cdnsciencepub.com High-temperature water or non-aqueous alkaline solutions can be effective for the hydrolysis of such hindered esters. arkat-usa.orgrsc.orgpsu.edu A patent for the preparation of 3,5-dichloro-4-methylbenzoic acid describes the use of alkaline hydrolysis to convert the corresponding ester into the carboxylic acid. google.com

Transesterification, the conversion of the methyl ester to a different ester by reacting with another alcohol in the presence of a catalyst, is another potential reaction pathway.

Hydrolysis Conditions for Substituted Methyl Benzoates| Substrate | Conditions | Product | Observation | Reference |

|---|---|---|---|---|

| Methyl 2,4,6-trimethylbenzoate | 2% KOH (aq), 200°C, 30 min | 2,4,6-trimethylbenzoic acid | Quantitative hydrolysis despite significant steric hindrance. | rsc.orgrsc.org |

| Methyl p-toluate | 2% KOH (aq), 200°C, 30 min | p-toluic acid | Quantitative hydrolysis. | rsc.org |

| Methyl p-chlorobenzoate | 2% KOH (aq), 200°C, 30 min | p-chlorobenzoic acid | Quantitative hydrolysis. | rsc.org |

| tert-Butyl 3,5-dichloro-4-methylbenzoate | 10% NaOH (aq) | 3,5-dichloro-4-methylbenzoic acid | Alkaline hydrolysis is a key step in the patented synthesis. | google.com |

The ester functional group can be reduced to a primary alcohol, converting this compound to (2,3-dichloro-4-methylphenyl)methanol. The choice of reducing agent is crucial for this transformation.

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄) , are highly effective for the reduction of esters to primary alcohols. doubtnut.comcommonorganicchemistry.comlibretexts.org LiAlH₄ is a powerful source of hydride ions (H⁻) that readily attack the electrophilic carbonyl carbon of the ester. libretexts.org

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters, although they are effective for reducing aldehydes and ketones. quora.comquora.comreddit.com The lower reactivity of NaBH₄ is attributed to the stronger, less polar B-H bond compared to the Al-H bond in LiAlH₄. libretexts.org

Other reagents capable of reducing esters include:

Diisobutylaluminum hydride (DIBAL-H): Can be used to reduce esters to either alcohols or, under controlled low-temperature conditions, to aldehydes. commonorganicchemistry.comncert.nic.in

Bouveault-Blanc reduction: Uses sodium metal in an alcohol solvent like ethanol (B145695) or methanol. youtube.com

Catalytic hydrogenation can also be employed, with specific copper-based catalysts showing high conversion of methyl benzoate (B1203000) to benzyl (B1604629) alcohol under high pressure and temperature. researchgate.netmdpi.com

Reactivity of Common Hydride Reducing Agents with Esters| Reducing Agent | Formula | Reactivity with Esters | Product | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High (Strong) | Primary Alcohol | commonorganicchemistry.comlibretexts.org |

| Sodium Borohydride | NaBH₄ | Very Low / Unreactive (Mild) | No reaction (typically) | quora.comquora.com |

| Diisobutylaluminum Hydride | (i-Bu)₂AlH (DIBAL-H) | High (Strong) | Primary Alcohol or Aldehyde (condition dependent) | commonorganicchemistry.comncert.nic.in |

| Lithium Borohydride | LiBH₄ | Moderate | Primary Alcohol | commonorganicchemistry.com |

Functional Group Interconversions of Methyl and Chloro Substituents

The methyl group attached to the aromatic ring at C4 is susceptible to oxidation. This reaction typically converts the methyl group into a carboxylic acid group. The oxidation of this compound would yield methyl 2,3-dichloro-4-carboxybenzoate (a derivative of terephthalic acid).

A common and powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) , usually in a hot, alkaline solution. masterorganicchemistry.comyoutube.com The reaction proceeds as long as the carbon attached to the ring (the benzylic carbon) has at least one hydrogen atom. masterorganicchemistry.com The mechanism is thought to involve the transfer of a hydrogen atom or a hydride ion from the methyl group to the permanganate. nih.gov After the oxidation is complete, an acidic workup is required to protonate the resulting carboxylate salt to form the carboxylic acid.

Other strong oxidizing agents like chromic acid (H₂CrO₄), generated from sodium or potassium dichromate and sulfuric acid, can also be used. ncert.nic.in Care must be taken during these strong oxidations to avoid potential side reactions, such as the hydrolysis of the ester group, especially under the harsh conditions that may be required.

Dehalogenation and Reductive Elimination Strategies

The removal of chlorine atoms from aromatic rings, known as dehalogenation or hydrodechlorination, is a critical transformation in both synthetic chemistry and environmental remediation. For a molecule like this compound, these reactions would involve the cleavage of the C-Cl bonds at the 2 and 3 positions, replacing them with hydrogen atoms.

Catalytic Hydrodehalogenation:

Transition metal catalysis, particularly with palladium and nickel, is a well-established and efficient method for the dehalogenation of aryl chlorides. nih.govnih.govresearchgate.netresearchgate.net These reactions typically involve a catalyst, a hydrogen source, and a base.

Palladium-based Catalysis: Palladium catalysts, often supported on carbon (Pd/C) or formulated as complexes with specific ligands, are highly effective for hydrodehalogenation. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl chloride to a low-valent palladium species, followed by reaction with a hydride source and subsequent reductive elimination to yield the dehalogenated product and regenerate the catalyst. Common hydride sources include hydrogen gas (H₂), silanes (like triethylsilane or polymethylhydrosiloxane), and alcohols. nih.govrsc.org The presence of a base is often required to neutralize the generated HCl.

For this compound, a potential hydrodehalogenation reaction using a palladium catalyst could proceed as follows:

Reaction Scheme:

this compound + H-source --(Pd catalyst, Base)--> Methyl 3-chloro-4-methylbenzoate + Methyl 2-chloro-4-methylbenzoate + Methyl 4-methylbenzoate

The regioselectivity of the dehalogenation (i.e., whether the chlorine at position 2 or 3 is removed first) would depend on various factors, including the specific catalyst, ligands, and reaction conditions. The chlorine at the 2-position, being ortho to the ester group, might exhibit different reactivity compared to the chlorine at the 3-position due to steric and electronic effects.

Nickel-based Catalysis: Nickel catalysts have emerged as a more cost-effective alternative to palladium for reductive coupling and dehalogenation reactions. nih.gov Nickel-catalyzed reductive methylation of aryl halides has been reported, demonstrating the versatility of nickel systems. nih.gov Similar to palladium, the catalytic cycle generally involves oxidative addition of the aryl chloride to a Ni(0) species.

Reductive Elimination in Catalytic Cycles:

Reductive elimination is a fundamental step in many transition metal-catalyzed cross-coupling and dehalogenation reactions. In the context of hydrodehalogenation of this compound, after the oxidative addition of a C-Cl bond to the metal center and subsequent transfer of a hydride ligand, the final step would be the reductive elimination of the newly formed C-H bond, regenerating the active catalyst.

Hypothetical Dehalogenation Data:

Due to the absence of specific experimental data for this compound, the following table presents hypothetical data based on typical conditions for the dehalogenation of related dichlorinated aromatic compounds.

| Catalyst System | H-Source | Base | Solvent | Temperature (°C) | Potential Products |

| 10% Pd/C | H₂ (1 atm) | NEt₃ | Methanol | 25 | Methyl 3-chloro-4-methylbenzoate, Methyl 2-chloro-4-methylbenzoate, Methyl 4-methylbenzoate |

| Pd(OAc)₂ + PPh₃ | HCOOH | Et₃N | DMF | 80 | Methyl 3-chloro-4-methylbenzoate, Methyl 2-chloro-4-methylbenzoate, Methyl 4-methylbenzoate |

| NiCl₂(dppe) | NaBH₄ | - | Ethanol | 50 | Methyl 3-chloro-4-methylbenzoate, Methyl 2-chloro-4-methylbenzoate, Methyl 4-methylbenzoate |

This table is illustrative and based on general knowledge of dehalogenation reactions. Actual results may vary.

Exploration of Novel Reaction Pathways and Catalysis

Beyond simple dehalogenation, the chloro-substituents on this compound offer opportunities for the exploration of novel reaction pathways to synthesize more complex molecules.

Cross-Coupling Reactions:

The chlorine atoms can serve as handles for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2 and/or 3 positions.

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base could introduce new aryl or alkyl groups.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system would lead to the formation of an alkynylated derivative.

The challenge in these reactions would be to achieve regioselectivity, selectively reacting at either the C2-Cl or C3-Cl position. The steric hindrance at the C2 position, flanked by the ester and the C3-chloro group, might favor reactions at the less hindered C3 position under certain conditions.

Novel Catalytic Systems:

Research into novel catalytic systems for the activation of C-Cl bonds is an active area.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating reactions under mild conditions. Such systems could potentially be employed for the dehalogenation or functionalization of this compound.

Bimetallic Catalysis: The use of two different metals in a catalytic system can sometimes lead to synergistic effects, enabling transformations that are not possible with a single metal.

Microbial and Enzymatic Catalysis: Biocatalytic approaches, using whole microorganisms or isolated enzymes, are gaining traction for their high selectivity and environmentally benign nature. While not yet reported for this specific compound, microbial reductive dehalogenation has been observed for other polychlorinated aromatic compounds. google.com

Illustrative Novel Transformations:

The following table outlines some potential novel reactions that could be explored with this compound, along with the general type of catalyst that might be employed.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base | Methyl 2-chloro-3-phenyl-4-methylbenzoate and/or Methyl 3-chloro-2-phenyl-4-methylbenzoate |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | Methyl 2-chloro-4-methyl-3-(phenylethynyl)benzoate and/or Methyl 3-chloro-4-methyl-2-(phenylethynyl)benzoate |

| Buchwald-Hartwig Amination | Aniline | Pd-based catalyst with specific ligand, Base | Methyl 2-chloro-4-methyl-3-(phenylamino)benzoate and/or Methyl 3-chloro-4-methyl-2-(phenylamino)benzoate |

This table presents hypothetical reaction pathways for functionalization.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 2,3 Dichloro 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of Methyl 2,3-dichloro-4-methylbenzoate provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms. The spectrum is expected to show three distinct signals corresponding to the methoxy (B1213986) protons, the aromatic protons, and the protons of the methyl group attached to the ring.

Aromatic Protons: The benzene (B151609) ring has two remaining protons at positions 5 and 6. Due to the asymmetrical substitution pattern, these protons are chemically non-equivalent and are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The proton at position 6 (H-6) is adjacent to a chlorine atom, while the proton at position 5 (H-5) is flanked by the H-6 and the methyl-bearing carbon. The electron-withdrawing nature of the ester and chlorine substituents would shift these protons downfield. The H-6 proton, being closer to the ester group, is anticipated to resonate at a slightly higher chemical shift than the H-5 proton. Their coupling constant (J-value) would be characteristic of ortho-coupling (typically 7-9 Hz).

Methoxy Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. This signal is typically found in the range of δ 3.8-4.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring at position 4 are also equivalent and will produce a singlet. This signal is generally observed further upfield, around δ 2.3-2.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Note: Data is predicted based on analysis of similar substituted benzoates.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~7.3 - 7.5 | Doublet (d) |

| H-6 | ~7.7 - 7.9 | Doublet (d) |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |

| Ring Methyl (-CH₃) | ~2.4 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear as a singlet at the downfield end of the spectrum, typically in the range of δ 165-167 ppm. rsc.org

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts due to the varied electronic effects of the substituents.

The carbons directly bonded to the chlorine atoms (C-2 and C-3) will be significantly influenced, with their shifts appearing in the δ 130-135 ppm region.

The carbon attached to the ester group (C-1) and the carbon attached to the methyl group (C-4) are quaternary and will also have characteristic shifts, often around δ 130-145 ppm.

The two carbons bearing hydrogen atoms (C-5 and C-6) will resonate in the δ 128-132 ppm range.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears as a sharp signal around δ 52-53 ppm. rsc.org

Methyl Carbon (-CH₃): The carbon of the methyl group on the ring is the most shielded and will appear at the upfield end of the spectrum, around δ 20-22 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: Data is predicted based on analysis of similar substituted benzoates.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| C-1 (C-COOCH₃) | ~131 |

| C-2 (C-Cl) | ~133 |

| C-3 (C-Cl) | ~134 |

| C-4 (C-CH₃) | ~142 |

| C-5 (C-H) | ~129 |

| C-6 (C-H) | ~130 |

| Methoxy (-OCH₃) | ~52 |

| Ring Methyl (-CH₃) | ~21 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal scalar couplings between protons. For this molecule, a key cross-peak would be observed between the signals of the aromatic protons H-5 and H-6, confirming their ortho relationship. No other correlations would be expected, as the methoxy and ring methyl groups are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com It would show correlations between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, the methoxy proton singlet and the methoxy carbon, and the ring methyl proton singlet and its corresponding carbon. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). youtube.com This is particularly powerful for identifying quaternary carbons and piecing the molecular structure together. Key expected correlations would include:

The methoxy protons correlating to the carbonyl carbon (C=O).

The H-6 proton correlating to the carbonyl carbon (C=O), C-2, and C-4.

The H-5 proton correlating to C-1 and C-3.

The ring methyl protons correlating to C-3, C-4, and C-5.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). For this compound, key absorption bands would identify its characteristic functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

C-O Stretch: The ester C-O stretches will appear as two distinct bands in the 1100-1300 cm⁻¹ region.

Aromatic C-H Stretch: A weak to medium absorption above 3000 cm⁻¹ is characteristic of the C-H bonds on the aromatic ring.

Aliphatic C-H Stretch: Absorptions corresponding to the C-H bonds of the methoxy and methyl groups will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic C=C Bending: Vibrations from the benzene ring itself appear as several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibrations typically give rise to strong bands in the 600-800 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound Note: Data is predicted based on characteristic functional group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Weak |

| Ester C-O Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light, and the resulting spectrum provides information on molecular vibrations that cause a change in polarizability. While FTIR is excellent for identifying polar functional groups like C=O, Raman is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, a Raman spectrum would be particularly useful for observing:

Symmetrical Aromatic Ring Vibrations: The "ring breathing" vibration, a symmetric expansion and contraction of the benzene ring, often gives a strong, sharp signal in the Raman spectrum, which can be weak in the IR spectrum.

C-Cl Vibrations: The C-Cl stretching modes are also Raman active and can help confirm the presence and environment of the chlorine substituents.

Non-polar groups: The C-C single bonds and the methyl group C-H symmetric stretches would be clearly visible.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a fundamental analytical technique for the characterization of this compound, providing essential information on its molecular weight, elemental composition, purity, and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high accuracy, which serves to confirm its elemental composition. For the molecular formula C₉H₈Cl₂O₂, the calculated monoisotopic mass is 217.9901349 Da. nih.gov HRMS analysis provides an experimentally measured mass-to-charge ratio that can be compared to this theoretical value. A close correlation between the experimental and theoretical mass validates the compound's molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈Cl₂O₂ |

| Theoretical Exact Mass (Da) | 217.9901349 nih.gov |

| Ionization Mode | Electrospray (ESI) or APCI |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to verify the identity and assess the purity of this compound. shimadzu.comnih.gov In this method, the sample is vaporized and passed through a capillary column, which separates the target compound from any volatile impurities based on their boiling points and interactions with the column's stationary phase. amazonaws.com The separated components then enter the mass spectrometer, which serves as a detector.

The identity of this compound is confirmed by comparing its retention time and the resulting mass spectrum with that of a certified reference standard. Purity is determined by the relative area of the main peak in the chromatogram. For trace-level analysis, Selected Ion Monitoring (SIM) mode can be utilized, where the mass spectrometer is set to detect only specific mass fragments characteristic of the compound, significantly enhancing sensitivity and selectivity. amazonaws.comgcms.cz This approach is particularly useful for detecting the compound in complex environmental or biological matrices. shimadzu.comepa.gov

Table 2: Typical GC-MS Parameters for Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | Fused silica (B1680970) capillary (e.g., TG-5MS, SPB-1) | amazonaws.comgcms.cz |

| Carrier Gas | Helium | amazonaws.com |

| Injection Mode | Split/Splitless | shimadzu.com |

| MS Detector | Quadrupole or Ion Trap | shimadzu.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | amazonaws.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, especially for identifying impurities and degradation products in drug substances and products. nih.gov This technique is particularly suited for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. A systematic LC-MS strategy involves using high-resolution mass spectrometry and multi-stage mass studies (MS/MS) on both the primary compound and its minor components. nih.gov By comparing the fragmentation patterns, the structures of unknown impurities can be elucidated. This makes LC-MS a critical component in stability studies and quality control of pharmaceutical preparations.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms and molecules of this compound in its solid, crystalline state.

Single-crystal X-ray diffraction analysis precisely determines the spatial coordinates of each atom in the molecule, revealing accurate bond lengths, bond angles, and torsion angles. A key conformational feature for this compound would be the dihedral angle between the plane of the benzene ring and the ester group (-COOCH₃). For instance, in the isomeric compound Methyl 2,5-dichlorobenzoate (B1240473), this dihedral angle was found to be 39.22 (3)°. researchgate.net This analysis also illuminates the network of intermolecular interactions, such as C-H···O or C-H···Cl hydrogen bonds and potential halogen-halogen interactions, which govern how the molecules pack together to form the crystal lattice. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound (Note: Data is illustrative, based on typical values for similar organic compounds)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.8 |

| b (Å) | ~4.0 |

| c (Å) | ~27.6 |

| β (°) | ~92.7 |

| Volume (ų) | ~1311 |

Table 4: Illustrative Hirshfeld Surface Contact Contributions (Note: Percentages are hypothetical, based on analysis of similar chloro-organic compounds nih.govresearchgate.net)

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| Cl···H / H···Cl | ~30% |

| H···H | ~20% |

| O···H / H···O | ~15% |

| C···H / H···C | ~15% |

Other Advanced Analytical Methodologies (e.g., Predicted Collision Cross Section for Ion Mobility)

In modern analytical chemistry, particularly in fields like metabolomics and environmental analysis, identifying compounds in complex mixtures is a significant challenge. Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique that provides an additional dimension of separation beyond liquid chromatography and mass spectrometry. nih.gov IM-MS separates ions in the gas phase based on their size, shape, and charge, a property that is quantified as the Collision Cross Section (CCS). nih.gov

The CCS is a robust and characteristic physicochemical property of an ion. mdpi.com For a given ion, its CCS value is constant, making it a valuable parameter for increasing confidence in compound identification when compared against databases of experimental or predicted values. mdpi.com

However, experimental determination of CCS values for all known compounds is not feasible. To address this, computational methods, particularly those using machine learning (ML), have been developed to predict CCS values with high accuracy. nih.gov These prediction models are trained on large datasets of known compounds with experimentally determined CCS values. nih.gov The models learn the relationship between the chemical structure (represented by molecular descriptors) and the resulting CCS value. mdpi.com

Several ML-based tools are available for CCS prediction, such as CCSbase and AllCCS. nih.gov These models can predict CCS values for various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) that are commonly observed in mass spectrometry. The prediction accuracy of these models has been shown to be high, often with a relative error of less than 5%. nih.gov

For a novel or uncharacterized compound like this compound, these prediction tools could generate a theoretical CCS value. This predicted value could then be used to screen for its presence in an IM-MS analysis of a complex sample, providing a powerful tool for its tentative identification even in the absence of a pure analytical standard.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-4-methylbenzoic acid |

| Methanol (B129727) |

| Methyl 4-methylbenzoate |

| ³⁵Cl |

| ³⁷Cl |

| [M+H]⁺ |

| [M+Na]⁺ |

Computational and Theoretical Investigations of Methyl 2,3 Dichloro 4 Methylbenzoate

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules.

When applied to Methyl 2,3-dichloro-4-methylbenzoate, DFT calculations, often using functionals like B3LYP, can determine the optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For instance, studies on similar substituted benzoates reveal that the planarity of the molecule can be influenced by the steric and electronic effects of the substituents. nih.gov In this compound, the presence of substituents on the benzene (B151609) ring would likely cause some deviation from perfect planarity. The dihedral angle between the aromatic ring and the methyl ester group is a key parameter determined in such studies. nih.gov

DFT also provides insights into the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a determinant of the molecule's chemical reactivity and kinetic stability. nih.gov The presence of electron-withdrawing chlorine atoms and the methyl ester group, alongside the electron-donating methyl group, creates a complex electronic environment that can be precisely mapped using DFT.

Table 1: Representative Predicted Molecular Geometry Parameters for a Substituted Methyl Benzoate (B1203000) using DFT This table is illustrative and based on typical values found for similar structures in computational studies. Actual values for this compound would require specific calculation.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| Dihedral Angle (Ring-Ester) | ~10-20° |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a rigorous way to study electronic properties.

For this compound, ab initio calculations can be used to obtain highly accurate electronic energies and wavefunctions. These methods are particularly valuable for understanding phenomena such as electron correlation, which is the interaction between electrons. While computationally more intensive than DFT, ab initio calculations can serve as a benchmark for validating the results from other methods. Studies on related aromatic esters have utilized ab initio methods to investigate substituent effects on electronic properties, which would be applicable to understanding the impact of the chloro and methyl groups on this specific molecule. researchgate.net

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The quality of the results and the computational cost are directly tied to the basis set selected.

For a molecule containing chlorine like this compound, basis sets must be able to accurately describe the electronic structure of halogen atoms. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311+G(d,p), are commonly used. nih.gov Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are also an option for higher accuracy, though they come with increased computational expense. uinmataram.ac.id The selection involves a trade-off: larger basis sets provide more accurate results but require significantly more computational resources. uinmataram.ac.idresearchgate.net Therefore, the choice depends on the specific property being investigated and the available computing power. For halogenated compounds, including polarization and diffuse functions in the basis set is often important for accurately modeling non-covalent interactions and the diffuse nature of electron density.

Spectroscopic Parameter Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the NMR chemical shifts of a molecule, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose and is often employed in conjunction with DFT. rsc.orgconicet.gov.ar

For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment around each nucleus. The calculations would reflect the deshielding and shielding effects of the chlorine, methyl, and methyl ester substituents on the various protons and carbons of the molecule. Comparing the predicted spectrum with an experimental one can confirm the structure and help in the unambiguous assignment of each resonance. The accuracy of these predictions can be improved by considering solvent effects, for example, by using a continuum solvation model. nih.gov

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Methyl Benzoate using GIAO-DFT This table is for illustrative purposes. The chemical shifts are representative and based on general principles and data for similar compounds. Specific calculations are needed for accurate predictions for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic C-O | ~130 |

| Aromatic C-Cl | ~132-135 |

| Aromatic C-CH₃ | ~140 |

| Aromatic C-H | ~128-131 |

| Methyl (ester) | ~52 |

| Methyl (ring) | ~20 |

For this compound, the calculated vibrational frequencies would correspond to specific motions of the atoms, such as C-H stretching, C=O stretching, and the vibrations of the aromatic ring. However, the raw calculated frequencies are often systematically higher than the experimental values. To improve the agreement with experimental data, a scaling factor is usually applied. nih.gov

To gain a deeper understanding of the vibrational modes, a Potential Energy Distribution (PED) analysis can be performed. nih.govnepjol.info PED analysis breaks down each vibrational mode into contributions from the internal coordinates (stretching, bending, torsion), allowing for a precise assignment of the spectral bands. nepjol.info For example, a band in the calculated IR spectrum could be assigned with confidence to the C=O stretching vibration based on a high PED contribution from this coordinate. This detailed analysis is invaluable for interpreting the complex vibrational spectra of substituted aromatic compounds.

UV-Vis Spectroscopy Prediction and Analysis of Electronic Transitions

The prediction of UV-Vis spectra through computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for understanding the electronic transitions within a molecule. torvergata.it For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene ring. The substitution pattern, including the chloro, methyl, and methyl ester groups, will influence the energies of these transitions and, consequently, the absorption maxima (λmax).

The electronic transitions are governed by the promotion of an electron from an occupied molecular orbital to an unoccupied one. In aromatic systems, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often π-type orbitals. The energy difference between these orbitals is a key factor in determining the wavelength of absorption.

In the case of substituted benzoates, the presence of both electron-withdrawing groups (chloro, methyl ester) and an electron-donating group (methyl) can lead to a complex interplay of electronic effects. These substituents can alter the energy levels of the π and π* orbitals of the benzene ring, causing shifts in the absorption bands compared to unsubstituted methyl benzoate. For instance, the presence of chlorine atoms, which are electronegative and possess lone pairs, can lead to both inductive withdrawal and resonance donation, affecting the electronic structure in a nuanced way.

A hypothetical TD-DFT calculation for this compound would likely predict several electronic transitions. The primary transitions would correspond to excitations from the HOMO to the LUMO, as well as to higher unoccupied molecular orbitals (LUMO+1, LUMO+2, etc.). The calculated oscillator strength for each transition would indicate its probability, with higher values corresponding to more intense absorption bands in the experimental spectrum.

Table 1: Hypothetical Predicted UV-Vis Spectral Data for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Hypothetical λ1 | Hypothetical f1 | HOMO → LUMO |

| S0 → S2 | Hypothetical λ2 | Hypothetical f2 | HOMO-1 → LUMO |

| S0 → S3 | Hypothetical λ3 | Hypothetical f3 | HOMO → LUMO+1 |

Note: This table is illustrative and not based on actual calculated data for the specified compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The HOMO and LUMO are the key players in many chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive.

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It represents the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution.

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω): Calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ). This index measures the propensity of a species to accept electrons.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Indices for this compound

| Parameter | Formula | Hypothetical Value (eV) |

| EHOMO | - | Hypothetical Value |

| ELUMO | - | Hypothetical Value |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Hypothetical Value |

| Ionization Potential (I) | -EHOMO | Hypothetical Value |

| Electron Affinity (A) | -ELUMO | Hypothetical Value |

| Electronegativity (χ) | (I + A) / 2 | Hypothetical Value |

| Chemical Hardness (η) | (I - A) / 2 | Hypothetical Value |

| Chemical Softness (S) | 1 / (2η) | Hypothetical Value |

| Electrophilicity Index (ω) | μ2 / (2η) | Hypothetical Value |

Note: This table is illustrative and not based on actual calculated data for the specified compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show:

Negative potential (red/yellow) localized around the oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons. This region would be a likely site for interaction with electrophiles or for hydrogen bonding.

Positive potential (blue) around the hydrogen atoms, particularly the methyl protons.

The aromatic ring would exhibit a complex potential distribution due to the competing effects of the substituents. The electron-withdrawing chlorine atoms would tend to make the ring more electron-deficient (more positive potential), while the electron-donating methyl group would have the opposite effect. The areas ortho and para to the methyl group would likely be more electron-rich than the other positions on the ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the analysis of reaction pathways.

Transition State Characterization

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Characterizing the TS is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate and optimize the geometry of the transition state and to calculate its energy. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For a reaction involving this compound, such as ester hydrolysis or a nucleophilic aromatic substitution, computational modeling could be used to identify the structure of the transition state. For example, in a base-catalyzed hydrolysis, the transition state would involve the formation of a tetrahedral intermediate after the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group.

Reaction Coordinate Analysis

A reaction coordinate is a geometric parameter that changes during the conversion of reactants to products. A reaction coordinate analysis, often visualized as a reaction energy profile, plots the energy of the system as a function of the reaction coordinate. This profile shows the energies of the reactants, products, transition states, and any intermediates.

By mapping the reaction coordinate, one can determine the activation energy of the reaction (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. For a multi-step reaction, the analysis would reveal the rate-determining step, which is the step with the highest activation energy. For instance, in the hydrolysis of this compound, the reaction coordinate could be defined as the distance between the incoming nucleophile and the carbonyl carbon. The energy profile would illustrate the energetic changes as the reaction progresses from reactants to the tetrahedral intermediate and finally to the products.

Molecular Dynamics Simulations

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused on this compound. Molecular dynamics is a powerful computational method used to simulate the physical movements of atoms and molecules over time, providing detailed insight into their conformational dynamics, interactions, and behavior under various conditions.

While direct MD simulation data for this compound is not publicly available in the reviewed scientific literature, computational studies on structurally similar molecules, such as other substituted benzoates, have utilized these techniques. For instance, MD simulations, often in conjunction with Density Functional Theory (DFT), have been employed to investigate the structural and electronic properties, as well as the intermolecular interactions of various organic compounds. researchgate.netresearchgate.net These studies can provide valuable information on parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding molecular stability and reactivity.

In the absence of specific studies on this compound, the following tables present computational data for related isomers and similar compounds, which can offer a comparative perspective.

Table 1: Computed Properties of Benzoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Topological Polar Surface Area (TPSA) | LogP |

| Methyl 3,5-dichloro-4-methylbenzoate | C₉H₈Cl₂O₂ | 219.06 | 26.3 | 3.08842 |

| Methyl 2,5-dichloro-4-methylbenzoate | C₉H₈Cl₂O₂ | 219.06 | 26.3 | 3.088 |

| Methyl 4-methylbenzoate | C₉H₁₀O₂ | 150.17 | 26.3 | 2.13 |

| Methyl 2,5-dichlorobenzoate (B1240473) | C₈H₆Cl₂O₂ | 205.03 | 26.3 | 2.69 |

Data sourced from PubChem and ChemScene. chemscene.comnih.govnih.govnih.govresearchgate.net

Table 2: Structural Parameters of a Related Compound: Methyl 2,5-dichlorobenzoate

The following crystallographic data for Methyl 2,5-dichlorobenzoate provides an example of the type of structural information that can be obtained and further investigated through computational methods like MD simulations. researchgate.net

| Parameter | Value |

| Dihedral Angle (Benzene ring to ester group) | 39.22 (3)° |

| Unit Cell Parameter a | 3.8452 (3) Å |

| Unit Cell Parameter b | 7.0158 (4) Å |

| Unit Cell Parameter c | 15.8510 (10) Å |

Data from Acta Crystallographica Section E. researchgate.net

Derivatives and Analogues of Methyl 2,3 Dichloro 4 Methylbenzoate: Synthetic and Structure Activity Relationship Sar Investigations

Design Principles for Novel Halogenated Benzoate (B1203000) Derivatives

The design of novel halogenated benzoate derivatives is a strategic process in medicinal chemistry, leveraging the unique properties of halogen atoms to modulate a compound's biological activity, selectivity, and pharmacokinetic profile. A primary principle guiding this design is the strategic introduction of halogens to engage in specific, non-covalent interactions within a biological target, such as an enzyme's active site.

One of the most significant interactions utilized in modern drug design is the halogen bond. This occurs when a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein. acs.org This interaction is predominantly electrostatic in nature and its strength increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. acs.org By incorporating halogens into a benzoate scaffold, designers can create specific, directional bonds that can enhance binding affinity and ligand specificity. For instance, a well-placed chlorine or bromine atom can increase affinity by orders of magnitude compared to a non-halogenated analogue. acs.org

Synthetic Strategies for Analogous Compounds

The synthesis of analogues of Methyl 2,3-dichloro-4-methylbenzoate, and halogenated methyl benzoates in general, primarily revolves around two key transformations: the formation of the substituted benzoic acid core and its subsequent esterification.

The most common and direct method for obtaining the final methyl ester is the Fischer esterification of the corresponding benzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netwikipedia.org This reaction is a condensation process that forms the ester and water. wikipedia.org Recent advancements have explored the use of solid acid catalysts, such as those based on titanium and zirconium, to facilitate this reaction, offering potential benefits in terms of catalyst recovery and process simplification. mdpi.com

The synthesis of the required substituted benzoic acid precursors can be achieved through several routes. One notable strategy for producing a dichlorinated and methylated benzoic acid involves a multi-step sequence starting from a simpler precursor like p-methylbenzoic acid. google.com This process includes an initial esterification to form tert-butyl p-methylbenzoate, which serves to protect the carboxylic acid and add steric hindrance. This is followed by a controlled chlorination reaction using a nitrogen-chlorine gas mixture with a Lewis acid catalyst like aluminum trichloride. Finally, the ester is hydrolyzed using a base, such as sodium hydroxide (B78521), to yield the desired 3,5-dichloro-4-methylbenzoic acid. google.com

An alternative approach for synthesizing ortho-alkylated benzoic acids, such as 4-chloro-2-methylbenzoic acid, involves the lithiation of the corresponding aryl bromide (e.g., o-bromotoluene) with an organolithium reagent like n-butyllithium, followed by carboxylation with carbon dioxide (CO2). google.com This method is particularly effective for introducing the carboxyl group at a specific position on the aromatic ring. google.com

A summary of a representative synthesis for a related compound, 3,5-dichloro-4-methylbenzoic acid, is presented below.

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | p-Methylbenzoic acid | Thionyl chloride, DMF, tert-butyl alcohol | tert-Butyl p-methylbenzoate | Esterification to protect the acid group and add steric bulk. google.com |

| 2 | tert-Butyl p-methylbenzoate | Dichloromethane (B109758), AlCl3, N2/Cl2 gas | tert-Butyl 3,5-dichloro-4-methylbenzoate | Selective chlorination of the aromatic ring. google.com |

| 3 | tert-Butyl 3,5-dichloro-4-methylbenzoate | Sodium hydroxide, Hydrochloric acid | 3,5-Dichloro-4-methylbenzoic acid | Hydrolysis to deprotect the ester and yield the final acid. google.com |

Structure-Reactivity and Structure-Selectivity Relationship Studies

The relationship between the structure of halogenated benzoates and their chemical reactivity or biological selectivity is a cornerstone of their development. The reactivity of methyl benzoate and its derivatives is dictated by the two main functional groups: the aromatic ring and the ester. The ring is susceptible to electrophilic attack, while the carbonyl carbon of the ester is a target for nucleophiles. wikipedia.org

Kinetic studies on the reactions of substituted phenyl benzoates provide deep insights into their structure-reactivity relationships. nih.gov Techniques like Hammett plots and the more refined Yukawa-Tsuno plots are used to correlate the electronic effects of substituents with reaction rates. nih.gov These analyses can reveal crucial details about the reaction mechanism. For example, in the nucleophilic substitution of certain benzoates, a linear Yukawa-Tsuno plot, in contrast to a broken Hammett plot, can indicate that the reaction proceeds through an addition intermediate, with its formation being the rate-determining step. nih.gov Conversely, for other reactions, these plots can show that the departure of the leaving group occurs after the rate-determining step. nih.gov

In the context of biological activity, structure-activity relationship (SAR) studies consistently demonstrate that the type and position of halogen substituents are critical. For many series of compounds, halogen substitution is found to be more potent than alkyl substitution. nih.gov The Reactivity-Selectivity Principle (RSP), which posits that more reactive species are less selective, was once a guiding concept. wikipedia.org However, numerous exceptions have shown this principle is not universally applicable and that relationships between reactivity and selectivity are better explained by Hammond's postulate, which considers the transition state structure of the reaction. wikipedia.org

In Vitro Mechanistic Studies of Derivative Interactions with Molecular Targets

In vitro studies are essential for elucidating the mechanisms by which halogenated benzoate derivatives exert their biological effects, typically by measuring their interactions with specific molecular targets like enzymes or receptors. These studies provide quantitative data, such as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) or minimum inhibitory concentrations (MIC), which are crucial for understanding and comparing the potency of different analogues.

For example, a study on derivatives of altholactone (B132534) demonstrated that esterification with halogenated benzoyl groups significantly enhanced its antifungal activity. nih.gov While the parent compound, altholactone, had a high MIC of 128 µg/ml, its benzoate derivatives showed much greater potency. nih.gov This highlights the direct impact of the halogenated benzoate moiety on biological function.

Table 1: Antifungal Activity of Halogenated Benzoate Derivatives of Altholactone nih.gov

| Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Altholactone (Parent Compound) | Cryptococcus neoformans | 128 µg/ml |

| 3-Bromobenzoate | Cryptococcus neoformans | 16 µg/ml |

| 2,4-Dichlorobenzoate | Cryptococcus neoformans | 16 µg/ml |

| 4-Bromobenzoate | Saccharomyces cerevisiae | 1 µg/ml |

Similarly, research into eugenyl benzoate derivatives as potential anticancer agents involved testing their inhibitory activity against the HT29 colon cancer cell line, yielding IC50 values that ranged from 26.56 µmol/ml to 286.81 µmol/ml depending on the specific substitutions. waocp.orgnih.gov In other inhibitor series, it has been found that ester derivatives can exhibit inhibitory potencies comparable to their corresponding carboxylic acids. researchgate.net This is a particularly valuable finding, as esters often have improved bioavailability over acids, making them more suitable as drug candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This tool is invaluable for optimizing the design of new derivatives of compounds like this compound. The QSAR process involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a model that predicts activity. researchgate.netnih.gov

The general workflow begins with drawing the molecular structures and calculating a wide array of descriptors that encode physicochemical properties such as steric (e.g., Molar Refractivity, CMR), electronic, and hydrophobic (e.g., LogP) features. waocp.orgnih.govnih.gov An algorithm, such as a genetic algorithm or bee algorithm, is then employed to select the subset of descriptors that most effectively correlates with the observed biological activity (e.g., pIC50 values). nih.govjapsonline.com

For instance, a QSAR study on eugenyl benzoate derivatives yielded the following equation: Log 1/IC50 = -0.865 - 0.210 (LogP)² + 1.264 (LogP) - 0.994 CMR waocp.orgnih.gov

This model indicates that both hydrophobicity (LogP) and steric properties (CMR) are key determinants of the cytotoxic activity of these compounds. waocp.orgnih.gov The quality and predictive power of a QSAR model are assessed through rigorous internal and external validation, using statistical metrics like the correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). researchgate.netnih.gov Once validated, these models serve as powerful guides for lead optimization, allowing researchers to predict the activity of virtual compounds and prioritize the synthesis of derivatives with the highest potential efficacy. japsonline.comresearchgate.net

Environmental Chemistry and Degradation Pathways of Halogenated Benzoate Esters

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a critical process that influences the persistence of chemicals in the environment. For aromatic compounds like Methyl 2,3-dichloro-4-methylbenzoate, photodegradation in aquatic and atmospheric environments is anticipated to proceed through several mechanisms.

In aquatic systems, direct photolysis may occur when the molecule absorbs light at a specific wavelength, leading to the excitation of electrons and subsequent bond cleavage. The chlorine-carbon bonds are particularly susceptible to photolytic cleavage, which can result in a stepwise dechlorination of the aromatic ring. Indirect photolysis is another significant pathway, where photosensitizers present in natural waters, such as humic acids, absorb light and transfer the energy to the compound, or generate reactive oxygen species like hydroxyl radicals that then attack the molecule.

In the atmosphere, gas-phase reactions with photochemically produced hydroxyl radicals are expected to be the primary degradation route. nih.gov These radicals can add to the aromatic ring or abstract a hydrogen atom from the methyl group, initiating a series of oxidative reactions that can lead to ring cleavage and mineralization. The rate of these reactions is influenced by factors such as the intensity of solar radiation, the presence of other atmospheric constituents, and the specific chemical structure of the compound.

Table 1: Potential Photodegradation Reactions of this compound

| Reaction Type | Description | Potential Products |

| Direct Photolysis | Absorption of UV light leading to C-Cl bond cleavage. | Monochloro-methylbenzoate isomers, methyl-4-methylbenzoate, 2,3-dichloro-4-methylbenzoic acid |

| Indirect Photolysis | Reaction with photochemically generated reactive species. | Hydroxylated derivatives, ring cleavage products |

| Atmospheric Oxidation | Reaction with hydroxyl radicals in the gas phase. | Chlorinated benzaldehydes, chlorinated benzoic acids, smaller organic acids |

Chemical Degradation Routes (e.g., Hydrolysis, Oxidation)

In addition to biological and photochemical processes, abiotic chemical reactions can contribute to the degradation of this compound in the environment.

Hydrolysis is a primary chemical degradation pathway for esters. The rate of hydrolysis is significantly influenced by pH, with the reaction being catalyzed by both acids and bases. oieau.frquora.com In neutral environmental waters, hydrolysis is generally slow but becomes more rapid under acidic or alkaline conditions. The hydrolysis of this compound would yield 2,3-dichloro-4-methylbenzoic acid and methanol (B129727). nih.govchemspider.com

Oxidation by strong oxidizing agents present in the environment, such as manganese or iron oxides in soils and sediments, can also contribute to the degradation of chlorinated aromatic compounds. ehs-support.com These reactions can lead to the transformation of the aromatic ring and its substituents. Electrochemical oxidation has also been shown to be effective in degrading related compounds like 2,4-dichlorobenzoic acid. nih.gov

Environmental Fate Modeling and Persistence Assessment

Due to the lack of direct experimental data on the environmental fate of this compound, predictive models such as Quantitative Structure-Activity Relationships (QSAR) are valuable tools for assessing its persistence. core.ac.ukeuropa.eu QSAR models use the chemical structure of a compound to predict its physicochemical properties and environmental behavior.